1,3-Bis(carboxyphenoxy)propane

Polyanhydride Drug Delivery Biodegradable Polymer

Choose 1,3-Bis(carboxyphenoxy)propane (CPP) for clinically proven polyanhydride implants. The CPP:SA 20:80 copolymer is the gold standard in Gliadel® wafers, delivering near-zero-order BCNU release over ~3 weeks via surface erosion. Tailor degradation kinetics from weeks to months by adjusting the CPP:SA feed ratio (20:80 to 50:50), enabling sustained delivery of biologics. With a high melting point (310 °C), CPP supports solvent-free melt processing and gamma sterilization, ensuring GMP batch consistency. Procure premium CPP monomer to advance your implantable drug delivery pipeline.

Molecular Formula C17H16O6
Molecular Weight 316.30 g/mol
Cat. No. B12392497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Bis(carboxyphenoxy)propane
Molecular FormulaC17H16O6
Molecular Weight316.30 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)O)OCCCOC2=CC=CC=C2C(=O)O
InChIInChI=1S/C17H16O6/c18-16(19)12-6-1-3-8-14(12)22-10-5-11-23-15-9-4-2-7-13(15)17(20)21/h1-4,6-9H,5,10-11H2,(H,18,19)(H,20,21)
InChIKeyWXMFWWZIJLIMLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Bis(carboxyphenoxy)propane (CPP) Monomer for Biodegradable Polyanhydride Drug Delivery Systems


1,3-Bis(carboxyphenoxy)propane (CPP; CAS 3753-81-9) is an aromatic diacid monomer that serves as the hydrophobic building block for a class of bioerodible polyanhydrides [1]. When copolymerized with aliphatic diacids such as sebacic acid (SA), CPP imparts hydrolytic stability and enables the fabrication of surface-eroding matrices for sustained drug delivery [2]. The resulting poly(CPP-SA) copolymers have been clinically translated in the FDA-approved Gliadel® wafer for the treatment of malignant glioma [3].

Why 1,3-Bis(carboxyphenoxy)propane Cannot Be Readily Replaced by Other Aromatic Diacids


Polyanhydride degradation kinetics are exquisitely sensitive to monomer hydrophobicity and the stereoelectronic environment of the anhydride bond [1]. The three-carbon spacer in CPP yields a distinct hydrolysis profile compared to shorter (e.g., CPM) or longer (e.g., CPH) alkane-bridged analogs, while the para-substitution pattern dictates crystallinity and solubility [2]. Simple substitution with isophthalic or terephthalic acid fails to reproduce the clinically validated erosion characteristics and drug release linearity achieved with CPP:SA 20:80 formulations [3]. The quantitative evidence below establishes CPP's differentiated performance.

Quantitative Differentiation of 1,3-Bis(carboxyphenoxy)propane: Degradation Kinetics, Bond Lability, and Thermal Properties


Degradation Rate Tunability Over Three Orders of Magnitude via CPP:SA Copolymerization

The degradation rate of poly(CPP-SA) copolymers can be systematically varied from days to years by adjusting the CPP:SA molar ratio [1]. In contrast, aliphatic homopolymers like poly(SA) degrade completely within days, while aromatic homopolymers like poly(CPP) persist for over a year [1][2]. This tunability is unique to the CPP:SA system and is not achievable with alternative aromatic diacids such as isophthalic acid (IPA) or terephthalic acid (TA), which yield copolymers with less predictable erosion profiles [3].

Polyanhydride Drug Delivery Biodegradable Polymer

Anhydride Bond Lability Hierarchy Dictates Surface Erosion and Zero-Order Release

Liquid-state ¹H NMR spectroscopy of eroding poly(CPP-SA) devices revealed a clear hierarchy of anhydride bond lability: SA–SA ≈ SA–CPP ≫ CPP–CPP [1]. This preferential hydrolysis of aliphatic blocks ensures that the polymer matrix erodes predominantly from the surface, maintaining near-constant drug release rates. In contrast, polyanhydrides derived from isophthalic acid (IPA) exhibit homogeneous bulk erosion, which compromises release linearity and predictability [2].

Polyanhydride Controlled Release Erosion Mechanism

Clinical Validation and FDA Approval: The Gliadel® Wafer Benchmark

The only polyanhydride-based drug delivery system to receive FDA approval for brain cancer therapy is the Gliadel® wafer, which employs a CPP:SA 20:80 copolymer matrix [1]. This copolymer releases carmustine (BCNU) over approximately 3 weeks, with >70% polymer degradation occurring within this timeframe [1]. Alternative aromatic diacid monomers, including CPH, IPA, and TA, have not achieved regulatory clearance for any implantable drug product, underscoring CPP's unique translational track record [2].

Neuro-oncology Implantable Device Carmustine Delivery

High Thermal Stability Enables Melt Processing and Sterilization

CPP monomer exhibits a melting point of 310 °C (lit.), which is substantially higher than that of sebacic acid (131-134 °C) and other aliphatic diacids commonly used in polyanhydride synthesis . This thermal stability allows for melt polycondensation without monomer decomposition and enables terminal sterilization of fabricated devices via gamma irradiation [1]. In contrast, many alternative aromatic diacids (e.g., fumaric acid, mp 287 °C with decomposition) have narrower thermal processing windows that limit fabrication options [2].

Thermal Properties Polymer Processing Sterilization

High-Impact Application Scenarios for 1,3-Bis(carboxyphenoxy)propane in Drug Delivery and Biomedical Engineering


Sustained Local Chemotherapy for Brain Tumors (Gliadel® Wafer Platform)

CPP:SA 20:80 copolymer is the clinically validated matrix for delivering carmustine (BCNU) directly to the resection cavity of malignant glioma patients. The surface-eroding mechanism, driven by the SA–SA/SA–CPP ≫ CPP–CPP bond lability hierarchy, provides near-zero-order release of BCNU over approximately 3 weeks, with >70% polymer degradation in the same period [1]. This application represents the gold standard for intracranial polyanhydride implants.

Tunable Degradation Implants for Protein and Peptide Delivery

By varying the CPP:SA monomer feed ratio from 20:80 to 50:50, the degradation lifetime of poly(CPP-SA) matrices can be extended from weeks to months, enabling sustained release of labile biologics such as growth factors, enzymes, and monoclonal antibodies [2]. The hydrophobic CPP domains protect encapsulated proteins from hydration-induced aggregation while maintaining a surface-eroding profile that minimizes burst release.

High-Temperature Melt Processing of Drug-Eluting Medical Devices

The high melting point of CPP (310 °C) allows for melt polycondensation and compression molding at temperatures that would degrade less thermally stable monomers. This property facilitates the fabrication of drug-eluting fibers, films, and microspheres via solvent-free methods, reducing residual solvent concerns for implantable devices [3]. Gamma sterilization of finished devices is also feasible without compromising polymer molecular weight or drug potency.

Reference Standard for Polyanydride Characterization and QC

Given the extensive literature on CPP:SA copolymers and the availability of ¹⁴C-labeled CPP for mass balance studies [4], CPP serves as a benchmark monomer for developing analytical methods (GPC, NMR, DSC) to characterize polyanhydride degradation products and ensure batch-to-batch consistency in GMP manufacturing.

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